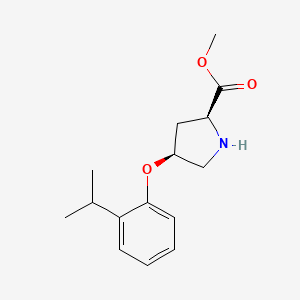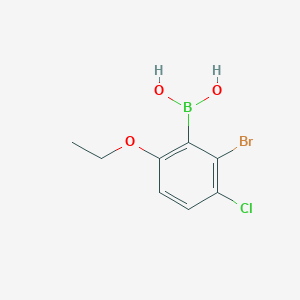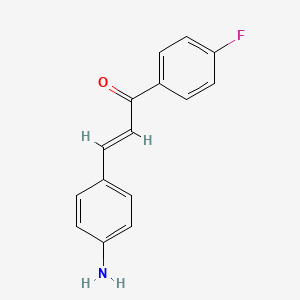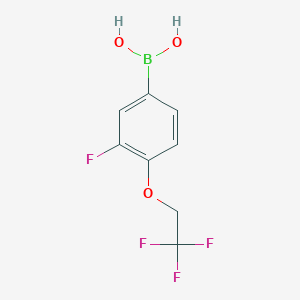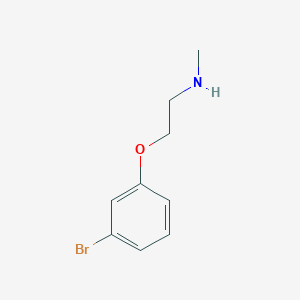
2-(3-Bromophenoxy)-N-methylethanamine
Vue d'ensemble
Description
“2-(3-Bromophenoxy)-N-methylethanamine” is likely a synthetic organic compound. The structure suggests that it contains a bromophenoxy group attached to a methylethanamine group . Similar compounds are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenoxy)-N-methylethanamine” would likely include a bromine atom attached to a phenyl ring, which is then attached to an ethanamine group via an oxygen atom .
Applications De Recherche Scientifique
Antioxidant and Acetylcholinesterase Inhibition Properties : Novel bromophenol derivatives, including those related to 2-(3-Bromophenoxy)-N-methylethanamine, have been found to exhibit considerable antioxidant, antiradical, and acetylcholinesterase (AChE) inhibition effects (Öztaşkın et al., 2015).
Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives have shown inhibitory capacities against human cytosolic carbonic anhydrase II, which suggests potential for the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Cross-Methylation of Haloarenes : Bromophenol derivatives have been used in the cross-methylation of haloarenes, demonstrating significant potential in synthetic chemistry (Jaber et al., 2002).
Oxidation in Water Treatment : Studies have investigated the oxidation kinetics of bromophenols like 2-(3-Bromophenoxy)-N-methylethanamine in water treatment, examining the formation of brominated polymeric products and their potential effects (Jiang et al., 2014).
Natural Sources and Derivatives : Bromophenol derivatives have been isolated from natural sources like red algae, with studies exploring their structures and potential biological activities (Zhao et al., 2004).
Synthesis and Bioactivity of Bromophenol Derivatives : The synthesis of bromophenol derivatives and their antibacterial and antifungal activity has been explored, showing the potential for these compounds in pharmaceutical applications (Srinivasulu et al., 2009).
Cellular Antioxidant Effect : Bromophenols from red algae have been studied for their cellular antioxidant effect, demonstrating their potential in biological applications (Olsen et al., 2013).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPCIAJXVJILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651297 | |
| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-N-methylethanamine | |
CAS RN |
100607-15-6 | |
| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



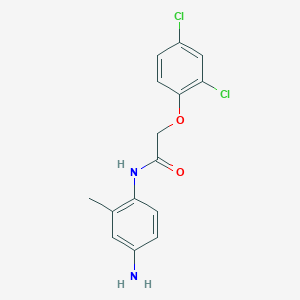
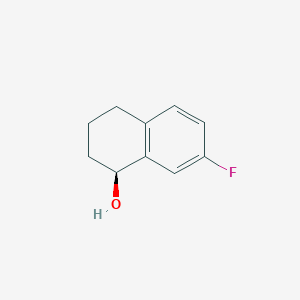
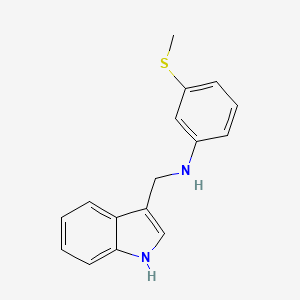
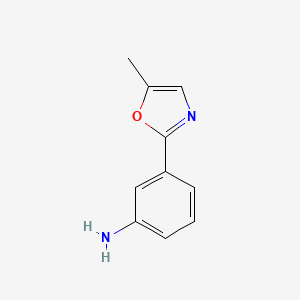
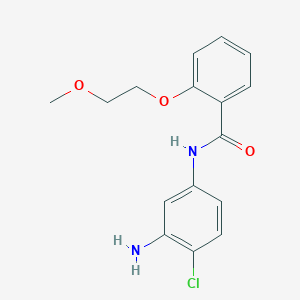
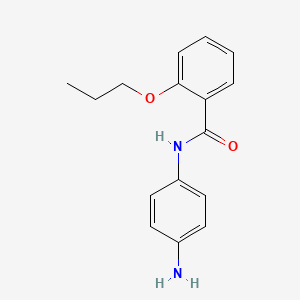
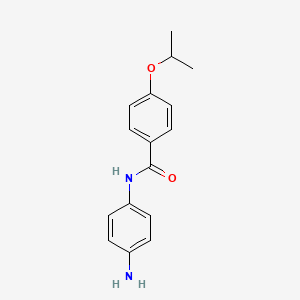
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
